molecular formula C21H22N2O2 B10805003 N-[(8-Hydroxy-quinolin-7-yl)-(4-isopropyl-phenyl)-methyl]-acetamide

N-[(8-Hydroxy-quinolin-7-yl)-(4-isopropyl-phenyl)-methyl]-acetamide

Cat. No.: B10805003
M. Wt: 334.4 g/mol
InChI Key: MWQWZIWMSWUMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WAY-337530 are not widely documented in publicly available sources. it is known that the compound has a molecular formula of C21H22N2O2 and a molecular weight of 334.41 . Industrial production methods typically involve precise control of reaction conditions to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

WAY-337530 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-337530 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of CDC-like kinase 1.

    Biology: It helps in understanding the role of CLK-1 in various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases where CLK-1 is implicated.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

WAY-337530 exerts its effects by inhibiting CDC-like kinase 1. This inhibition disrupts the phosphorylation of specific substrates involved in cell cycle regulation and other cellular processes . The molecular targets and pathways involved include the CLK-1 signaling pathway, which plays a crucial role in various cellular functions.

Comparison with Similar Compounds

WAY-337530 is unique in its specific inhibition of CDC-like kinase 1. Similar compounds include:

    TG003: Another CLK inhibitor with a different chemical structure.

    KH-CB19: A compound that inhibits CLK-1 but with varying efficacy and selectivity.

    SRPIN340: Known for its inhibition of serine-arginine protein kinases, which are related to CLK-1.

Each of these compounds has distinct properties and applications, highlighting the uniqueness of WAY-337530 in its specific inhibition profile.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C21H22N2O2/c1-13(2)15-6-8-17(9-7-15)19(23-14(3)24)18-11-10-16-5-4-12-22-20(16)21(18)25/h4-13,19,25H,1-3H3,(H,23,24)

InChI Key

MWQWZIWMSWUMLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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